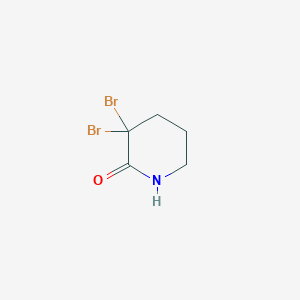

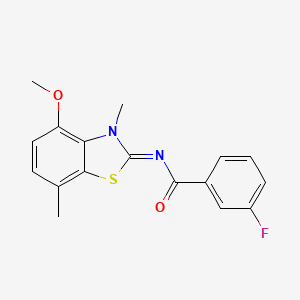

![molecular formula C14H17BrN2O3 B2534397 2-(3-Bromophenoxy)-N-[2-(prop-2-enoylamino)ethyl]propanamide CAS No. 1436145-32-2](/img/structure/B2534397.png)

2-(3-Bromophenoxy)-N-[2-(prop-2-enoylamino)ethyl]propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3-Bromophenoxy)-N-[2-(prop-2-enoylamino)ethyl]propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is also known as BPP and is a derivative of the well-known drug, amiodarone.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

2-(3-Bromophenoxy)-N-[2-(prop-2-enoylamino)ethyl]propanamide belongs to a class of compounds with potential applications in synthetic chemistry and material science. Studies on related compounds highlight their use in synthesizing various heterocyclic and polyfunctional systems. For instance, the work on ethyl (E)-2-benzoyl-3-(dimethylamino)propenoate and its derivatives showcases the versatility of these compounds in generating polysubstituted heterocyclic systems such as pyrroles, pyrimidines, pyridazines, pyrazoles, and isoxazoles, which have wide applications in pharmaceuticals and material sciences (Pizzioli et al., 1998).

Catalysis and Enantioselective Synthesis

Another important application of similar compounds is in catalysis, particularly in enantioselective synthesis. The synthesis of enantiomerically pure 3-amino-2-methylenealkanoates (aza-Morita–Baylis–Hillman adducts) mediated by cinchona alkaloids from 3-substituted (Z)-2-(bromomethyl)propenoates highlights the potential of bromophenoxy derivatives in asymmetric synthesis, offering pathways to enantiomerically enriched materials (Martelli et al., 2011).

Antimicrobial and Antioxidant Activities

Compounds structurally related to 2-(3-Bromophenoxy)-N-[2-(prop-2-enoylamino)ethyl]propanamide have been identified for their bioactive properties, including antibacterial and antioxidant activities. Research on nitrogen-containing bromophenols from the marine red alga Rhodomela confervoides revealed potent scavenging activity against DPPH radicals and moderate activity against ABTS radicals, suggesting the potential of bromophenoxy derivatives in developing natural antioxidants for food and pharmaceutical applications (Li et al., 2012).

Electrosynthesis and Organic Transformations

The direct electrochemical reduction of bromo-propargyloxy esters, including ethyl 2-bromo-3-(3',4'-dimethoxyphenyl)-3-(propargyloxy)propanoate, underscores the role of such compounds in organic synthesis, particularly in transformations involving cleavage of the carbon–bromine bond and subsequent reduction processes. This application is crucial for the synthesis of various organic molecules and intermediates used in drug development and material science (Esteves et al., 2003).

Propiedades

IUPAC Name |

2-(3-bromophenoxy)-N-[2-(prop-2-enoylamino)ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrN2O3/c1-3-13(18)16-7-8-17-14(19)10(2)20-12-6-4-5-11(15)9-12/h3-6,9-10H,1,7-8H2,2H3,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTDKPFJHAVULIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCNC(=O)C=C)OC1=CC(=CC=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{2-[2-(3-Bromophenoxy)propanamido]ethyl}prop-2-enamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2534314.png)

![N-[(3-methoxyphenyl)methyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2534317.png)

![N-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]-2-pyrazol-1-ylacetamide](/img/structure/B2534318.png)

![[(3As,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]-pyrrolidin-1-ylmethanone;2,2,2-trifluoroacetic acid](/img/structure/B2534320.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(3-bromophenyl)azetidine-3-carboxamide](/img/structure/B2534323.png)

![(6-Methylsulfonylpyridin-3-yl)-[(3R)-3-propan-2-yloxypyrrolidin-1-yl]methanone](/img/structure/B2534325.png)

![N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxyethyl)oxamide](/img/structure/B2534326.png)

![N-[2-(ethylsulfonyl)-1,3-benzothiazol-6-yl]-1H-imidazole-4-sulfonamide](/img/structure/B2534332.png)